Cas no 91061-46-0 (2-(2-Methoxyphenyl)propanoic Acid)

2-(2-Methoxyphenyl)propanoic Acid structure
91061-46-0 structure
Nome del prodotto:2-(2-Methoxyphenyl)propanoic Acid
Numero CAS:91061-46-0
MF:C10H12O3
MW:180.200483322144
MDL:MFCD00667524
CID:1011960
PubChem ID:4453465

2-(2-Methoxyphenyl)propanoic Acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(2-Methoxyphenyl)propanoic acid
    • (S)-2(2-Methoxyphenyl)propionic acid
    • 2-(2-METHOXY-PHENYL)-PROPIONIC ACID
    • (methoxyphenyl)propionic acid
    • NUSLQDOXLCYVTQ-UHFFFAOYSA-N
    • 2-(2-Methoxyphenyl)propionic acid
    • 5197AC
    • alpha-Methyl-2-methoxybenzeneacetic acid
    • 2-Methoxy-α-methylbenzeneacetic acid (ACI)
    • Hydratropic acid, o-methoxy- (6CI, 7CI)
    • 2-(2-Methoxyphenyl)propanoicacid
    • O10458
    • DS-16753
    • DB-259978
    • DB-329177
    • 96687-71-7
    • AKOS010488831
    • SCHEMBL362211
    • CS-0197497
    • 91061-46-0
    • Benzeneacetic acid, 2-methoxy-a-methyl-
    • MFCD00667524
    • EN300-1137785
    • 2-(2-Methoxyphenyl)propanoic Acid
    • MDL: MFCD00667524
    • Inchi: 1S/C10H12O3/c1-7(10(11)12)8-5-3-4-6-9(8)13-2/h3-7H,1-2H3,(H,11,12)
    • Chiave InChI: NUSLQDOXLCYVTQ-UHFFFAOYSA-N
    • Sorrisi: O=C(C(C)C1C(OC)=CC=CC=1)O

Proprietà calcolate

  • Massa esatta: 180.078644241g/mol
  • Massa monoisotopica: 180.078644241g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 3
  • Complessità: 179
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 46.5
  • XLogP3: 1.9

Proprietà sperimentali

  • Densità: 1.139±0.06 g/cm3(Predicted)
  • Punto di fusione: 100-101 °C
  • Punto di ebollizione: 115-120 °C(Press: 0.18 Torr)

2-(2-Methoxyphenyl)propanoic Acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
M945228-50mg
2-(2-Methoxyphenyl)propanoic acid
91061-46-0
50mg
$ 70.00 2022-06-03
eNovation Chemicals LLC
D966696-100mg
2-(2-Methoxy-phenyl)-propionic acid
91061-46-0 95%
100mg
$185 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0453-1g
2-(2-Methoxy-phenyl)-propionic acid
91061-46-0 97%
1g
¥4354.48 2025-01-22
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZW170-1g
2-(2-Methoxyphenyl)propanoic Acid
91061-46-0 95+%
1g
¥1118.0 2022-07-28
eNovation Chemicals LLC
Y1200135-5g
2-(2-Methoxyphenyl)propanoic acid
91061-46-0 95%
5g
$350 2024-07-23
eNovation Chemicals LLC
D966696-250mg
2-(2-Methoxy-phenyl)-propionic acid
91061-46-0 95%
250mg
$240 2024-07-28
eNovation Chemicals LLC
D966696-500mg
2-(2-Methoxy-phenyl)-propionic acid
91061-46-0 95%
500mg
$340 2024-07-28
eNovation Chemicals LLC
D966696-1g
2-(2-Methoxy-phenyl)-propionic acid
91061-46-0 95%
1g
$555 2024-07-28
eNovation Chemicals LLC
D966696-5g
2-(2-Methoxy-phenyl)-propionic acid
91061-46-0 95%
5g
$2230 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ6270-500MG
2-(2-methoxyphenyl)propanoic acid
91061-46-0 95%
500MG
¥ 2,593.00 2023-03-30

2-(2-Methoxyphenyl)propanoic Acid Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 15 min, -78 °C
1.2 10 min, -78 °C; overnight, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  5 min, rt
Riferimento
Deracemizing α-Branched Carboxylic Acids by Catalytic Asymmetric Protonation of Bis-Silyl Ketene Acetals with Water or Methanol
Mandrelli, Francesca; Blond, Aurelie; James, Thomas; Kim, Hyejin; List, Benjamin, Angewandte Chemie, 2019, 58(33), 11479-11482

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: [μ-(1,2-Diphenyl-1,2-ethanediyl)]disodium Solvents: Tetrahydrofuran ;  2 h, 0 °C
1.2 overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Reducing versus basic properties of 1,2-diaryl-1,2-disodioethanes
Azzena, Ugo; Dettori, Giovanna; Pisano, Luisa; Pittalis, Mario, Tetrahedron, 2011, 67(19), 3470-3475

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Chloro(1-methylethyl)magnesium ,  Lithium bromide Catalysts: Titanocene dichloride Solvents: Diethyl ether ;  24 h, 30 °C
1.2 Solvents: Tetrahydrofuran ;  0.5 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
Riferimento
Cp2TiCl2-Catalyzed Regioselective Hydrocarboxylation of Alkenes with CO2
Shao, Peng; Wang, Sheng; Chen, Chao; Xi, Chanjuan, Organic Letters, 2016, 18(9), 2050-2053

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Acetone ,  Water ;  overnight, rt
Riferimento
Concise Synthesis of 2-Arylpropanoic Acids and Study of Unprecedented Reduction of 3-Hydroxy-2-arylpropenoic Acid Ethyl Ester to 2-Arylpropenoic Acid Ethyl Ester by BH3-THF
Shahid Islam, M.; Ahmad, Syarhabil; Attu, Mary Rose; Foerstering, F. Holger; Mahmun Hossain, M., Helvetica Chimica Acta, 2015, 98(9), 1273-1286

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C → 0 °C; 1 h, 0 °C; 0 °C → -78 °C
1.2 -78 °C → rt; 2 h, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, cooled
Riferimento
Kinetic Resolution of Racemic α-Arylalkanoic Acids with Achiral Alcohols via the Asymmetric Esterification Using Carboxylic Anhydrides and Acyl-Transfer Catalysts
Shiina, Isamu; Nakata, Kenya; Ono, Keisuke; Onda, Yu-suke; Itagaki, Makoto, Journal of the American Chemical Society, 2010, 132(33), 11629-11641

Synthetic Routes 6

Condizioni di reazione
Riferimento
A convenient synthesis of (S)-(+)-2-(2-methoxyphenyl)propanoic acid
Mutti, S.; Daubie, C.; Decalogne, F.; Fournier, R.; Montuori, O.; et al, Synthetic Communications, 1996, 26(12), 2349-2354

Synthetic Routes 7

Condizioni di reazione
1.1 Catalysts: Acetic anhydride ,  Palladium diacetate ,  Tris[4-(trifluoromethyl)phenyl]phosphine Solvents: Toluene ;  48 h, 65 °C
Riferimento
A Ligand-Directed Catalytic Regioselective Hydrocarboxylation of Aryl Olefins with Pd and Formic Acid
Liu, Wei ; Ren, Wenlong; Li, Jingfu; Shi, Yuan; Chang, Wenju; et al, Organic Letters, 2017, 19(7), 1748-1751

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  25 min, -78 °C; 1 h, 0 °C; 0 °C → -78 °C
1.2 -78 °C; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Enantioselective Decarboxylative Cyanation Employing Cooperative Photoredox Catalysis and Copper Catalysis
Wang, Dinghai; Zhu, Na; Chen, Pinhong; Lin, Zhenyang ; Liu, Guosheng, Journal of the American Chemical Society, 2017, 139(44), 15632-15635

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water
Riferimento
The total synthesis of (15R)- and (15S)-16-hydroxyferruginol
Matsumoto, Takashi; Imai, Sachihiko; Miuchi, Shigekazu; Sugibayashi, Hidenori, Bulletin of the Chemical Society of Japan, 1985, 58(1), 340-5

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → 0 °C; 1 h, 0 °C; 0 °C → -78 °C
1.2 -78 °C; overnight, -78 °C → rt
1.3 Reagents: Water ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Riferimento
IBiox[(-)-menthyl]: a sterically demanding chiral NHC ligand
Wuertz, Sebastian; Lohre, Claudia; Froehlich, Roland; Bergander, Klaus; Glorius, Frank, Journal of the American Chemical Society, 2009, 131(24), 8344-8345

Synthetic Routes 11

Condizioni di reazione
1.1 Catalysts: 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Dimethylformamide ;  5 min, rt
1.2 Catalysts: Triisopropylsilanethiol ;  rt → 0 °C; 24 h, 0 °C
Riferimento
Photocarboxylation of Benzylic C-H Bonds
Meng, Qing-Yuan ; Schirmer, Tobias E.; Berger, Anna Lucia; Donabauer, Karsten; Koenig, Burkhard, Journal of the American Chemical Society, 2019, 141(29), 11393-11397

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Manganese Catalysts: Nickel dichloride ,  2,9-Dibutyl-3,4,7,8-tetramethyl-1,10-phenanthroline Solvents: Dimethylformamide ;  1 atm, rt; rt → 90 °C; 72 h, 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Nickel-Catalyzed Carboxylation of Benzylic C-N Bonds with CO2
Moragas, Toni; Gaydou, Morgane; Martin, Ruben, Angewandte Chemie, 2016, 55(16), 5053-5057

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Hydrogen Solvents: Methanol
Riferimento
Enantioselective total synthesis of (-)-16-hydroxytriptolide
Lui, Bob, 2006, , 68(7),

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Ethylmagnesium bromide Catalysts: Ferrous chloride ,  N,N′-(2,6-Pyridinediyldiethylidyne)bis[2,6-bis(1-methylethyl)benzenamine Solvents: Diethyl ether ,  Tetrahydrofuran ;  10 min, rt; 2 h, rt
1.2 30 min, rt
Riferimento
Iron-Catalyzed, Highly Regioselective Synthesis of α-Aryl Carboxylic Acids from Styrene Derivatives and CO2
Greenhalgh, Mark D.; Thomas, Stephen P., Journal of the American Chemical Society, 2012, 134(29), 11900-11903

2-(2-Methoxyphenyl)propanoic Acid Raw materials

2-(2-Methoxyphenyl)propanoic Acid Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:91061-46-0)2-(2-Methoxyphenyl)propanoic Acid
A855934
Purezza:99%
Quantità:5g
Prezzo ($):236.0